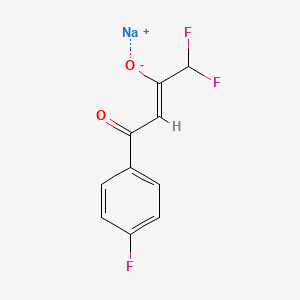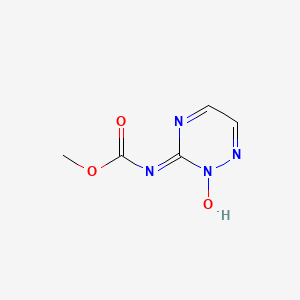![molecular formula C11H11N3O2 B12933339 N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-89-8](/img/structure/B12933339.png)
N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide is a compound that features an imidazole ring and a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Benzamide, on the other hand, is a simple amide derivative of benzoic acid. The combination of these two structures in N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts to form trisubstituted imidazoles from acetophenones and benzylic amines .
Industrial Production Methods
Industrial production methods for N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide can undergo various types of chemical reactions, including:
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions . Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include imidazolone derivatives from oxidation reactions and amine derivatives from reduction reactions .
Wissenschaftliche Forschungsanwendungen
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The benzamide moiety can also contribute to the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives such as histidine, purine, and histamine . These compounds share the imidazole ring structure but differ in their functional groups and overall molecular architecture .
Uniqueness
N-((1H-Imidazol-4-yl)methyl)-N-hydroxybenzamide is unique due to the presence of both the imidazole ring and the benzamide moiety, which confer distinct chemical and biological properties . This combination allows for a wide range of applications and interactions that are not possible with simpler imidazole or benzamide derivatives .
Eigenschaften
CAS-Nummer |
61548-89-8 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
N-hydroxy-N-(1H-imidazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C11H11N3O2/c15-11(9-4-2-1-3-5-9)14(16)7-10-6-12-8-13-10/h1-6,8,16H,7H2,(H,12,13) |
InChI-Schlüssel |
LMYVNUOOOJTILW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CN=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


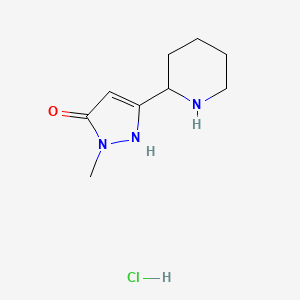

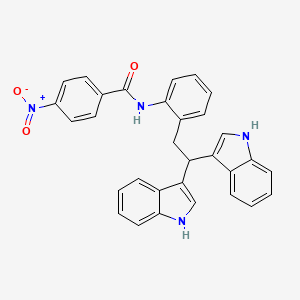
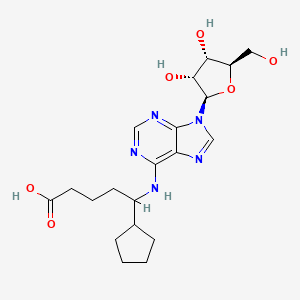
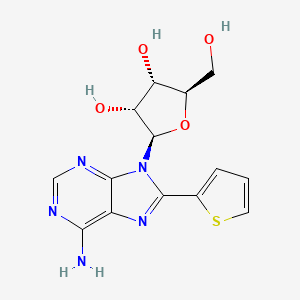
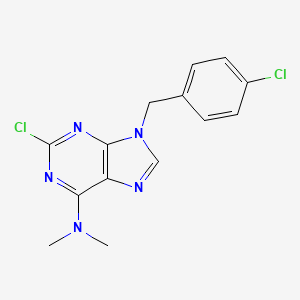
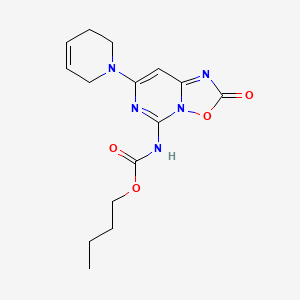

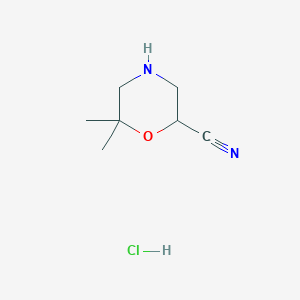
![tert-Butyl (R)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12933347.png)
![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)

